molecular formula C11H12ClN B083300 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline CAS No. 14465-32-8

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Cat. No.: B083300
CAS No.: 14465-32-8
M. Wt: 193.67 g/mol
InChI Key: KOWFOHDYWIFTTG-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is an organic compound with the molecular formula C11H12ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and an N-(2-methylbut-3-yn-2-yl) group

Scientific Research Applications

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Future Directions

The future directions for the use of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline could involve its use in the design of chemical sensors due to the high sensitivity of its polymer derivatives to moisture and ammonia . Additionally, the compound could be used in the synthesis of new aniline derivatives with improved solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline typically involves the reaction of 4-chloroaniline with 2-methylbut-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1,1-dimethyl-2-propynyl)benzamide
  • N-(2-methylbut-3-yn-2-yl)aniline
  • 4-Chloro-N-(1,1-dimethylprop-2-ynyl)benzamide

Uniqueness

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWFOHDYWIFTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611859
Record name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14465-32-8
Record name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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